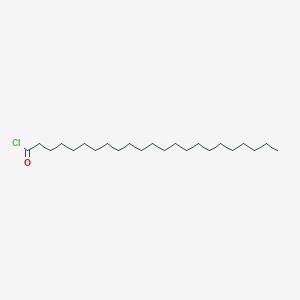
Tricosanoyl Chloride
Overview
Description
Tricosanoyl chloride, also known as tricosanoic acid chloride, is a long-chain fatty acid derivative. It is a member of the fatty acid chlorides family, characterized by the presence of a carbonyl group bonded to a chlorine atom. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosanoyl chloride is typically synthesized from tricosanoic acid. The most common method involves the reaction of tricosanoic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
C23H47COOH+SOCl2→C23H47COCl+SO2+HCl
This reaction is usually carried out under reflux conditions, with the evolution of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar methods. Large-scale production often involves the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as alternative chlorinating agents. These reactions are conducted in specialized reactors to handle the corrosive by-products and ensure safety .
Chemical Reactions Analysis
Types of Reactions: Tricosanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form tricosanoic acid and hydrochloric acid.
Reduction: this compound can be reduced to tricosanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Alcohols: React with this compound to form esters under mild conditions.
Amines: React to form amides, often requiring a base such as pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolyzes this compound to tricosanoic acid.
Reducing Agents: Such as LiAlH₄, reduce this compound to tricosanol.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Tricosanoic Acid: Formed from hydrolysis.
Tricosanol: Formed from reduction.
Scientific Research Applications
Tricosanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biological Studies: Utilized in the modification of biomolecules for studying lipid-protein interactions and membrane dynamics.
Medical Research: Investigated for its potential in drug delivery systems and as a precursor for bioactive molecules.
Industrial Applications: Employed in the production of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of tricosanoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity allows this compound to form various derivatives through nucleophilic substitution reactions .
Comparison with Similar Compounds
Tricosanoic Acid: The parent compound of tricosanoyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.
Pentacosanoyl Chloride: Another long-chain fatty acid chloride with a similar structure but a longer carbon chain.
Behenoyl Chloride: A fatty acid chloride with a slightly shorter carbon chain.
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its reactivity and ability to form a wide range of derivatives make it valuable in various applications, from organic synthesis to industrial production .
Properties
IUPAC Name |
tricosanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPXDCXOALQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467435 | |
| Record name | Tricosanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663618-08-4 | |
| Record name | Tricosanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044236.png)


![(2S)-2-[[(3S,6S,9S,12S,15R)-3-Benzyl-12-[(2R)-butan-2-yl]-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3044244.png)
![(3S,6S,9S,12R)-3-[(2S)-butan-2-yl]-9-[(6S)-6-hydroxyoctyl]-6-[(1-methoxyindol-3-yl)methyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B3044245.png)

![2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3044247.png)





![(Z)-11-[(2R)-2-[(E)-pent-3-enyl]oxiran-2-yl]undec-9-enoic Acid](/img/structure/B3044256.png)
